molecular formula C10H14BFO2S B2623584 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416853-81-0

2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2623584
CAS No.: 1416853-81-0
M. Wt: 228.09
InChI Key: INVROCLCFMUAQV-UHFFFAOYSA-N
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Description

2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki–Miyaura cross-coupling reaction. The presence of the fluorothiophene moiety adds unique electronic properties, making it valuable in the synthesis of complex molecules.

Mechanism of Action

Target of Action

It is known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would act as an organoboron reagent . The compound would undergo transmetalation, a process where it transfers its organic group (in this case, the 4-fluorothiophen-2-yl group) to a transition metal catalyst . This is followed by a reductive elimination step, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their structure and functional groups.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability could be influenced by factors such as exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often heated to reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

    Conditions: Reactions are typically conducted under an inert atmosphere at elevated temperatures (60-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, such as increased electronegativity and altered reactivity, compared to its non-fluorinated counterparts. This makes it particularly useful in the synthesis of molecules where electronic modulation is desired.

Properties

IUPAC Name

2-(4-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVROCLCFMUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416853-81-0
Record name 2-(4-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of [Ir(μ-OMe(COD)](50 mg, 0.015 mmol, 3 mol %) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.292 g, 9.79 mmol) was added a solution of 4,4′-di-tert-butyl-2,2′-bipyridine (0.039 g, 0.147 mmol) in n-hexane (3 mL). The reaction mixture was stirred for 1 minute and then added to a vessel containing 3-fluorothiophene (0.5 g, 4.90 mmol) dissolved in hexane (3 mL). The mixture was allowed to react at room temperature for 1 hour. The mixture was subsequently evaporated and used without further work up.
[Compound]
Name
Ir(μ-OMe(COD)]
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.292 g
Type
reactant
Reaction Step One
Quantity
0.039 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

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